molecular formula C12H10N2O2S B3176383 4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid CAS No. 99112-40-0

4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid

Cat. No.: B3176383
CAS No.: 99112-40-0
M. Wt: 246.29 g/mol
InChI Key: GMOYHULOHIAIDH-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine rings and a carboxylic acid group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyridine rings and carboxylic acid group suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)pyridine-6-carboxylic acid: Lacks the methylthio group, which might affect its reactivity and biological activity.

    4-(Methylthio)pyridine-2-carboxylic acid: Lacks the second pyridine ring, which might influence its binding properties and applications.

    2-(2-Pyridinyl)pyridine-4-carboxylic acid: Different positioning of the carboxylic acid group, which could alter its chemical behavior.

Uniqueness

4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid is unique due to the combination of its functional groups and the positioning of these groups on the pyridine rings

Properties

IUPAC Name

4-methylsulfanyl-6-pyridin-2-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-17-8-6-10(9-4-2-3-5-13-9)14-11(7-8)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOYHULOHIAIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=C1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid
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4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid
Reactant of Route 3
4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid
Reactant of Route 4
4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid
Reactant of Route 5
4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid
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Reactant of Route 6
4-(Methylthio)-2-(2-pyridinyl)pyridine-6-carboxylic acid

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